molecular formula C18H11ClN2OS B2502428 (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 313550-13-9

(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2502428
CAS RN: 313550-13-9
M. Wt: 338.81
InChI Key: TXSHIQPLVMGQSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazol-2-(3H)-ones involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The structure of the synthesized compounds is confirmed using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry .


Molecular Structure Analysis

The molecular structure of “(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” is characterized by the presence of a thiazol-2-(3H)-one nucleus . The structure is further confirmed using IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined using various spectroscopic techniques, including two-dimensional NMR spectroscopy and tandem mass spectrometry .

Scientific Research Applications

Synthesis and Characterization

Research in organic chemistry often involves the synthesis and characterization of novel compounds for various applications. Compounds similar to "(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" have been synthesized and characterized through techniques like IR, NMR, and Mass spectrometry. These compounds are typically evaluated for their potential applications in medicinal chemistry, such as anticancer properties. For instance, the study by Salahuddin et al. (2014) explores the synthesis of 1,3,4-oxadiazole derivatives from a Schiff base, leading to compounds with potential anticancer evaluation on various cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antimicrobial and Antiproliferative Activities

Compounds with naphtho[2,1-d]thiazole structures have shown interesting biological properties, including antimicrobial and antiproliferative activities. For example, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and antiproliferative activities, highlighting the therapeutic potential of such compounds (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Antihyperglycemic Activity

Research into the therapeutic potential of naphtho[2,1-d]thiazole derivatives has also extended into areas like antihyperglycemic activity. A study by Imran, Yar, and Khan (2009) focused on the synthesis of compounds with potential antihyperglycemic activity, providing insights into how modifications to the naphtho[2,1-d]thiazole core can influence biological activity (Imran, Yar, & Khan, 2009).

Anticancer Evaluation and QSAR Studies

Further research has been conducted on the anticancer properties of thiazolidinone derivatives, incorporating naphtho[2,1-d]thiazole structures. Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials, with QSAR studies highlighting key molecular features contributing to their activity (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Future Directions

The future directions for research on “(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” could involve the exploration of other scaffolds for the development of potent HNE inhibitors . Additionally, further studies could be conducted to understand the structure-activity relationships of these compounds .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSHIQPLVMGQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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